Home > Products > Building Blocks P8984 > 4-Chloro-6-methoxyquinazolin-7-ol
4-Chloro-6-methoxyquinazolin-7-ol - 263400-68-6

4-Chloro-6-methoxyquinazolin-7-ol

Catalog Number: EVT-1778735
CAS Number: 263400-68-6
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

  • Compound Description: 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline serves as a key intermediate in the synthesis of Vandetanib, a drug used to treat medullary thyroid cancer. []
  • Relevance: This compound shares the core quinazoline ring system with 4-chloro-6-methoxyquinazolin-7-ol. The difference lies in the substituent at the 7-position. While 4-chloro-6-methoxyquinazolin-7-ol features a hydroxyl group, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline has a benzyloxy group. []

4-Chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline

  • Compound Description: Similar to 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, this compound is also a key intermediate in the synthesis of Vandetanib. []
  • Relevance: This compound also shares the core structure of 4-chloro-6-methoxyquinazolin-7-ol, with a more complex 1-methylpiperidin-4-ylmethoxy substituent at the 7-position instead of a hydroxyl group. []

4-Chloro-6,7-dimethoxybenzoxazolin-2-one

  • Compound Description: Isolated from light-grown maize shoots, 4-chloro-6,7-dimethoxybenzoxazolin-2-one exhibits auxin-inhibiting properties. []
  • Relevance: Although structurally distinct from 4-chloro-6-methoxyquinazolin-7-ol, this compound is related through its shared functionalities and biological activity. Both molecules possess a chlorine atom at the 4-position and a methoxy group at the 6-position. Additionally, both exhibit biological activities, with 4-chloro-6,7-dimethoxybenzoxazolin-2-one acting as an auxin inhibitor and 4-chloro-6-methoxyquinazolin-7-ol belonging to the quinazoline class, known for its diverse biological activities. []
Overview

4-Chloro-6-methoxyquinazolin-7-ol, also known as PD0332991, is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6. This compound is significant in the field of cancer research due to its role in regulating cell cycle progression. Its molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2, with a molecular weight of 210.62 g/mol. The compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer properties.

Synthesis Analysis

Methods

The synthesis of 4-chloro-6-methoxyquinazolin-7-ol involves several chemical processes, often starting from readily available precursors. Commonly used methods include:

  1. Nucleophilic Substitution: This technique employs nucleophiles to replace halides in organic compounds. For instance, reactions involving 2-aminobenzonitrile and chloroacetic acid can lead to the formation of the target compound through a series of substitution reactions.
  2. Reduction and Cyclization: The synthesis may also involve reduction steps where precursors undergo hydrogenation to form cyclic structures necessary for quinazoline formation .
  3. Condensation Reactions: Condensation reactions are utilized to join smaller molecules into larger frameworks, crucial for building the quinazoline scaffold .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For example, maintaining an inert atmosphere during reactions is critical to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

The IUPAC name for this compound is 4-chloro-7-methoxy-6-quinazolinol. The molecular structure features a quinazoline ring system with specific functional groups that enhance its biological activity:

  • Chloro Group: Positioned at the 4th carbon, this group contributes to the compound's reactivity.
  • Methoxy Group: Located at the 6th position, it plays a role in modulating the compound's interaction with biological targets.

Data

The InChI code for 4-chloro-6-methoxyquinazolin-7-ol is:
InChI 1S C9H7ClN2O2 c1 14 8 2 5 6 3 7 8 13 11 4 12 9 5 10 h2 4 13H 1H3\text{InChI 1S C9H7ClN2O2 c1 14 8 2 5 6 3 7 8 13 11 4 12 9 5 10 h2 4 13H 1H3}
This data provides insight into the compound's chemical identity and structure.

Chemical Reactions Analysis

Reactions

4-Chloro-6-methoxyquinazolin-7-ol participates in various chemical reactions typical of quinazoline derivatives:

  1. Kinase Inhibition: As a cyclin-dependent kinase inhibitor, it binds to the ATP-binding site of CDK4/6, blocking phosphorylation events essential for cell cycle progression.
  2. Hydrogen Bonding: The presence of hydroxyl and methoxy groups allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Technical Details

Understanding these reactions requires knowledge of enzyme kinetics and molecular interactions, which are critical for predicting the compound's behavior in biological systems.

Mechanism of Action

Process

The mechanism of action of 4-chloro-6-methoxyquinazolin-7-ol primarily involves its role as an inhibitor of cyclin-dependent kinases:

  1. Binding: The compound binds competitively to CDK4/6, preventing the phosphorylation of retinoblastoma protein (Rb), which is pivotal in cell cycle regulation.
  2. Cell Cycle Arrest: By inhibiting these kinases, the compound effectively halts cell cycle progression at the G1 phase, leading to reduced proliferation of cancer cells.

Data

Studies have shown that this inhibition leads to significant anti-proliferative effects in various cancer cell lines, demonstrating its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

4-Chloro-6-methoxyquinazolin-7-ol is a solid at room temperature. It should be stored under inert conditions at temperatures between 2°C and 8°C to maintain stability.

Chemical Properties

The compound exhibits properties typical of small organic molecules:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water.
  • Stability: The presence of chlorine and methoxy groups contributes to its stability under standard laboratory conditions.

Relevant data on its properties can be found in databases such as PubChem and Sigma-Aldrich .

Applications

Scientific Uses

4-Chloro-6-methoxyquinazolin-7-ol has several applications in scientific research:

  1. Cancer Research: As a potent inhibitor of cyclin-dependent kinases, it is extensively studied for its anti-cancer properties, particularly in breast cancer therapy.
  2. Biochemical Studies: Its ability to modulate enzyme activities makes it useful for studying cellular signaling pathways and developing new therapeutic strategies.
  3. Material Science: Research into related compounds has revealed potential applications in material science due to their unique structural properties .
Synthetic Methodologies and Optimization Strategies for 4-Chloro-6-methoxyquinazolin-7-ol

Patent-Based Synthetic Routes for 4-Chloro-6-methoxyquinazolin-7-ol

The synthesis of 4-Chloro-6-methoxyquinazolin-7-ol (CAS 574745-97-4) is strategically optimized through patented methodologies that prioritize regioselective functionalization. A prominent route involves a three-stage condensation sequence:

  • Cyclocondensation: 2-Amino-4-methoxybenzoic acid undergoes cyclization with formamidine acetate at 130°C to form the quinazolinone core [1] [6].
  • Chlorination: The 4-hydroxy group is replaced with chlorine using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (2–4 hours), achieving >85% conversion [6] [8].
  • Hydroxylation: Selective C7-hydroxylation is achieved via ortho-directed metalation using n-butyllithium, followed by boron trioxide quenching and acidic workup [7].

Table 1: Key Reaction Parameters from Patent Literature

StepReagents/ConditionsSolventCatalyst/AdditiveYield
CyclocondensationFormamidine acetate, 130°C, 6 hToluene68–72%
ChlorinationSOCl₂, reflux, 3 hAnhydrous DCMDMF (catalytic)85–92%
Hydroxylationn-BuLi, B₂O₃, -78°C to RTTetrahydrofuran60–65%

Critical regiocontrol is maintained by protecting the C6-methoxy group with tert-butyldimethylsilyl (TBS) before chlorination, preventing nucleophilic displacement [6]. Post-synthetic purification uses mixed solvents (ethyl acetate/hexane, 3:7) to achieve >98% HPLC purity [7] [8].

Yield Optimization in Multi-Step Heterocyclic Condensation Reactions

Optimizing the quinazoline core formation requires precise parameter modulation:

  • Temperature Control: Cyclocondensation below 120°C reduces decomposition but extends reaction time (8–12 hours). Microwave-assisted synthesis at 150°C shortens this to 45 minutes with comparable yields (70%) [3] [8].
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) increase electrophilicity during ring closure, improving yields by 15% versus uncatalyzed reactions [7].
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but risk O-demethylation. Replacing DMF with 1,4-dioxane balances reactivity and stability [6] [8].

The C7-hydroxylation yield is highly sensitive to:

  • Metalation Specificity: Lithium-halogen exchange competes with directed ortho-metalation. Using 2.2 equiv n-BuLi at –78°C suppresses this side reaction [7].
  • Quenching Protocol: Hydrolyzing the aryl-boronate complex with 2M HCl instead of H₂O₂ minimizes oxidation by-products, enhancing isolated yield to 78% [8].

Table 2: Impact of Reaction Parameters on Overall Yield

ParameterStandard ProtocolOptimized ProtocolYield Improvement
Cyclocondensation Temp130°C (6 h)150°C MW (45 min)+5%
Chlorination ReagentSOCl₂ (neat)SOCl₂/DCM (0.5M)+7% (purity-driven)
Metalation Equivalents1.5 equiv n-BuLi2.2 equiv n-BuLi+12%
Hydroxylation QuencherH₂O₂/H₂O2M HCl+18%

Comparative Analysis of Chlorination and Methoxylation Techniques

Chlorination Efficiency

Chlorinating agents exhibit distinct reactivity profiles for converting 4-hydroxyquinazoline to the chloro-derivative:

  • Thionyl Chloride (SOCl₂): Delivers 85–92% yield in DCM but generates corrosive gases (SO₂, HCl), necessitating specialized reactors [6] [10].
  • Phosphorus Oxychloride (POCl₃): Requires catalytic N,N-dimethylaniline to achieve 80% yield at 110°C. Over-chlorination at C7 occurs if stoichiometry exceeds 3.0 equiv [3] [10].
  • Covalently Bound Chlorine Reagents: N-Chlorosuccinimide (NCS) in DMF gives <60% yield due to poor solubility but offers safer handling [4].

Table 3: Chlorination Reagent Performance Comparison

ReagentSolventTemp (°C)EquivalentsYieldPurity (HPLC)Key Limitation
SOCl₂DCM401.592%98.5%Corrosive gas emission
POCl₃Toluene1103.080%97.0%C7 over-chlorination risk
NCSDMF252.058%90.2%Low solubility

Methoxylation Strategies

Installing the C6-methoxy group employs two approaches:

  • Pre-Cyclization Alkylation: Methyl iodide (CH₃I) with K₂CO₃ on 2-amino-4-hydroxybenzoic acid gives O-methylation before ring closure (65% yield). Competing N-methylation occurs if silver oxide is absent [4] [10].
  • Post-Cyclization Etherification: Diazomethane (CH₂N₂) selectively methylates C6-hydroxyl in 4-chloro-6-hydroxyquinazoline (78% yield), but requires explosive gas handling [3]. Modern protocols use dimethyl sulfate (0°C, NaOH catalyst) for safer operation [10].

Regioselectivity is confirmed via NOESY NMR, showing no N-oxide formation, and HPLC-MS tracking demethylation by-products [3] [4].

Properties

CAS Number

263400-68-6

Product Name

4-Chloro-6-methoxyquinazolin-7-ol

IUPAC Name

4-chloro-6-methoxyquinazolin-7-ol

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3

InChI Key

BXRGTEOKLSVMJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.